ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate
Overview
Description
The compound is an ester derived from a 1H-1,2,4-triazole, which is a type of heterocyclic compound containing a five-membered ring with three nitrogen atoms. The “ethyl” part refers to an ethyl group (-CH2CH3) attached to the triazole ring. The “3-(1-amino-3-methylbutyl)” part suggests a side chain attached to the triazole ring, which contains an amino group and a methyl group .
Chemical Reactions Analysis
Triazoles are known to participate in various chemical reactions, especially those involving the nitrogen atoms in the ring. They can act as bases or nucleophiles in reactions, and the presence of the ester group could allow for reactions like hydrolysis or transesterification .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the nature of its substituents. Properties like solubility, melting point, boiling point, and reactivity could be predicted based on similar compounds .Scientific Research Applications
Synthesis and Structural Elucidation
- Research includes the development of compounds like ethyl 5-amino-3-phenylpyrazole-4-carboxylate, leading to the synthesis of pyrazolo[5,1-c]triazines and pyrazolo[5,1-c]-1,2,4-triazoles, highlighting the versatility of triazole derivatives in synthesizing complex heterocyclic structures (Ghozlan et al., 2014).
Mechanistic Insights and Structural Analysis
- Studies have detailed the structural analysis of compounds like ethyl 2-aminooxazole-5-carboxylate, providing insights into intermolecular interactions and hydrogen bonding patterns, which are crucial for understanding the chemical behavior of triazole derivatives (Kennedy et al., 2001).
Biological Activity Studies
- Investigations into the antimicrobial activities of ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives showcase the potential of triazole-related compounds in developing new antimicrobial agents, providing a foundation for exploring the biological applications of ethyl 3-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-5-carboxylate (Desai et al., 2019).
Application in Organic Synthesis
- Ethyl 1-(5-deoxy-1,2-O-isopropylidene-alpha-D-xylofuranos-5-C-yl)-1,2,3-triazole-5-carboxylate's study reveals its role in forming chains through hydrogen bonding, indicating how triazole derivatives can influence molecular conformation and assembly, relevant to material science and organic synthesis (Horton et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 5-(1-amino-3-methylbutyl)-1H-1,2,4-triazole-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2/c1-4-16-10(15)9-12-8(13-14-9)7(11)5-6(2)3/h6-7H,4-5,11H2,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGRNXARMXLAPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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